molecular formula C10H10F3NO2 B12614173 N-[2,2,2-Trifluoro-1-(4-methoxy-3-methylphenyl)ethylidene]hydroxylamine CAS No. 919530-45-3

N-[2,2,2-Trifluoro-1-(4-methoxy-3-methylphenyl)ethylidene]hydroxylamine

Cat. No.: B12614173
CAS No.: 919530-45-3
M. Wt: 233.19 g/mol
InChI Key: CTXTUYPCVZTFIU-UHFFFAOYSA-N
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Description

N-[2,2,2-Trifluoro-1-(4-methoxy-3-methylphenyl)ethylidene]hydroxylamine is a fluorinated organic compound with the molecular formula C10H10F3NO2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2,2-Trifluoro-1-(4-methoxy-3-methylphenyl)ethylidene]hydroxylamine typically involves the reaction of 4-methoxy-3-methylbenzaldehyde with trifluoroacetohydroxamic acid under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently converted to the desired hydroxylamine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2,2,2-Trifluoro-1-(4-methoxy-3-methylphenyl)ethylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro compounds.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[2,2,2-Trifluoro-1-(4-methoxy-3-methylphenyl)ethylidene]hydroxylamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of N-[2,2,2-Trifluoro-1-(4-methoxy-3-methylphenyl)ethylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2,2-Trifluoro-1-phenylethyl)hydroxylamine
  • N-(2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene)methanamine
  • N-Methoxy-N-methyl-2,2,2-trifluoroacetamide

Uniqueness

N-[2,2,2-Trifluoro-1-(4-methoxy-3-methylphenyl)ethylidene]hydroxylamine is unique due to the presence of both trifluoromethyl and methoxy groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial contexts.

Properties

CAS No.

919530-45-3

Molecular Formula

C10H10F3NO2

Molecular Weight

233.19 g/mol

IUPAC Name

N-[2,2,2-trifluoro-1-(4-methoxy-3-methylphenyl)ethylidene]hydroxylamine

InChI

InChI=1S/C10H10F3NO2/c1-6-5-7(3-4-8(6)16-2)9(14-15)10(11,12)13/h3-5,15H,1-2H3

InChI Key

CTXTUYPCVZTFIU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=NO)C(F)(F)F)OC

Origin of Product

United States

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